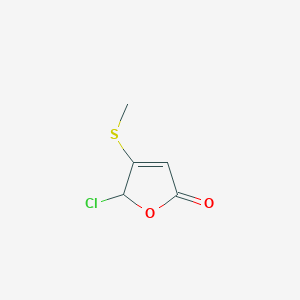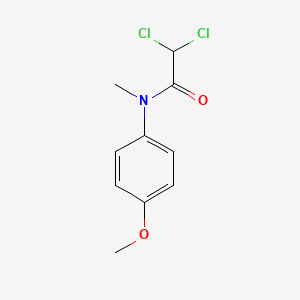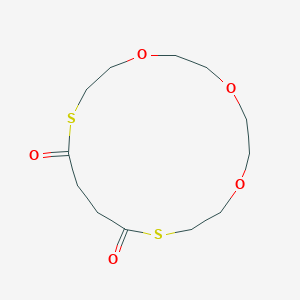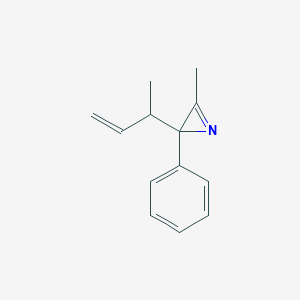
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is a heterocyclic organic compound Azirines are three-membered nitrogen-containing rings that are known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. Common methods include:
Cyclization of Imines: This method involves the reaction of imines with suitable reagents to form the azirine ring.
Photochemical Methods: Ultraviolet light can induce the formation of azirines from diazo compounds or other suitable precursors.
Industrial Production Methods
Industrial production methods for azirines are less common due to their high reactivity and potential instability. advancements in chemical engineering may allow for the scalable production of these compounds under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of aziridines or other reduced products.
Substitution: The phenyl and propenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce aziridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Azirine: The parent compound with similar reactivity but without the phenyl and propenyl groups.
Aziridines: Saturated three-membered nitrogen-containing rings with different reactivity profiles.
Oxaziridines: Oxygen-containing analogs with distinct chemical behavior.
Uniqueness
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is unique due to the presence of the phenyl and propenyl groups, which can influence its reactivity and potential applications. These substituents can enhance its stability and provide additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
62736-99-6 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-but-3-en-2-yl-3-methyl-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-4-10(2)13(11(3)14-13)12-8-6-5-7-9-12/h4-10H,1H2,2-3H3 |
InChI-Schlüssel |
JFPJOISOBAHMNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC1(C2=CC=CC=C2)C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




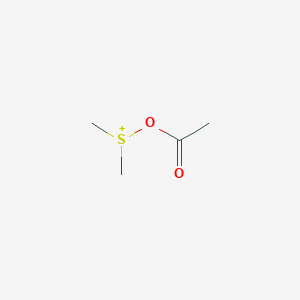
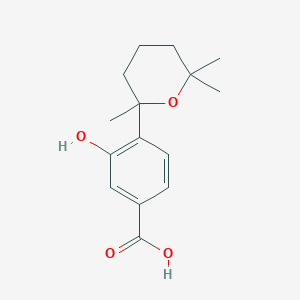
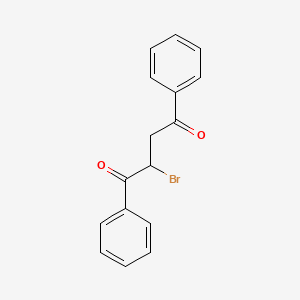
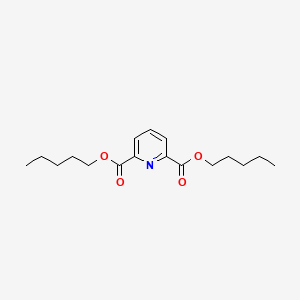
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

